

Spectroscopic Analysis of 3,5-Diaminobenzoic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	3,5-Diaminobenzoic acid	
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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **3,5-Diaminobenzoic acid** (DABA), a compound of interest in various research, scientific, and drug development applications. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of DABA, including data presentation, experimental protocols, and workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **3,5-Diaminobenzoic acid**. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for **3,5- Diaminobenzoic acid**, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectral Data for **3,5-Diaminobenzoic Acid** in DMSO-d₆



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	~6.4	Triplet (t)	~1.9
H-2, H-6	~6.0	Doublet (d)	~1.9
-NH ₂	~4.8 (broad)	Singlet (s)	-
-COOH	~12.0 (broad)	Singlet (s)	-

Note: The chemical shifts of the amine (-NH₂) and carboxylic acid (-COOH) protons are variable and can be affected by concentration, temperature, and residual water in the solvent.

Table 2: 13C NMR Spectral Data for 3,5-Diaminobenzoic Acid in DMSO-d₆[1][2]

Carbon Assignment	Chemical Shift (δ, ppm)
C=O	~168
C-3, C-5	~150
C-1	~134
C-4	~105
C-2, C-6	~103

Experimental Protocol: ¹H and ¹³C NMR

A general protocol for acquiring high-quality NMR spectra of **3,5-Diaminobenzoic acid** is as follows:

1.2.1. Sample Preparation

• Dissolution: Accurately weigh approximately 10-20 mg of **3,5-Diaminobenzoic acid** and dissolve it in 0.6-0.7 mL of DMSO-d₆. The use of a deuterated solvent is essential to avoid overwhelming solvent signals in the ¹H NMR spectrum.



- Transfer: Use a clean Pasteur pipette to transfer the solution into a standard 5 mm NMR tube.
- Filtration (Optional): If any solid particles are present, filter the solution through a small plug
 of glass wool placed in the Pasteur pipette to prevent issues with the magnetic field
 homogeneity (shimming).
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shift (δ = 0.00 ppm).

1.2.2. Instrument Setup and Data Acquisition

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.
- Locking and Shimming: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, which is indicated by a narrow and symmetrical solvent peak.
- ¹H NMR Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment is typically used.
 - Spectral Width: A range of -2 to 14 ppm is generally sufficient.
 - Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
 - Relaxation Delay: A delay of 1-2 seconds between pulses is recommended.
- ¹³C NMR Acquisition Parameters:
 - Pulse Sequence: A standard proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon.
 - Spectral Width: A range of 0 to 200 ppm is appropriate.
 - Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.



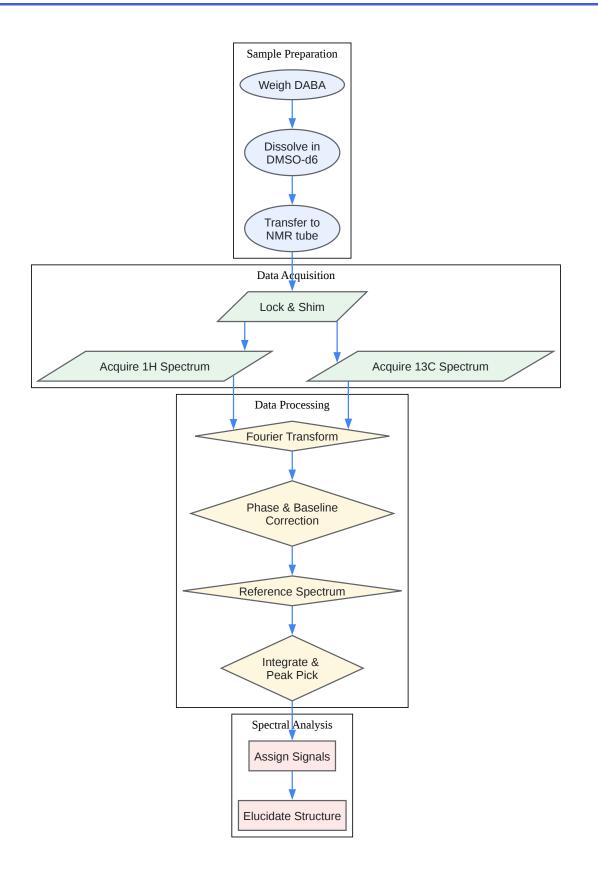
 Relaxation Delay: A delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

1.2.3. Data Processing

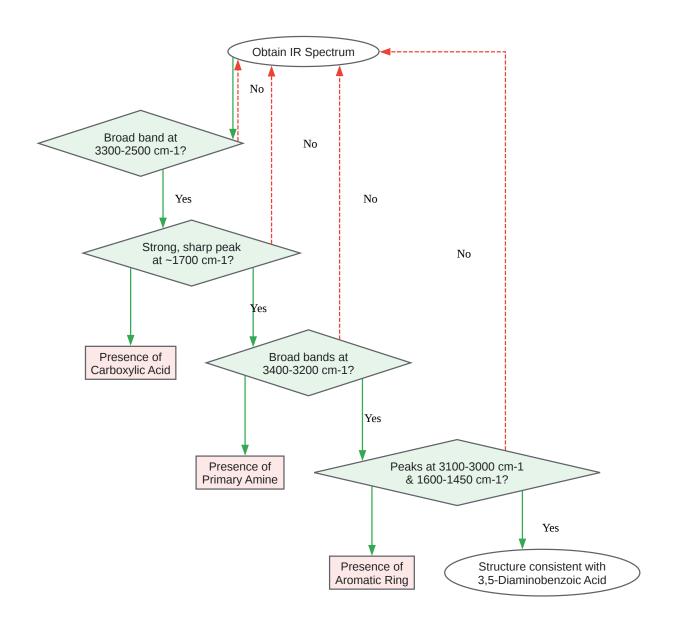
- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.
- Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm for ¹H NMR and $\delta \approx 39.52$ ppm for ¹³C NMR).
- Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualization: NMR Analysis Workflow

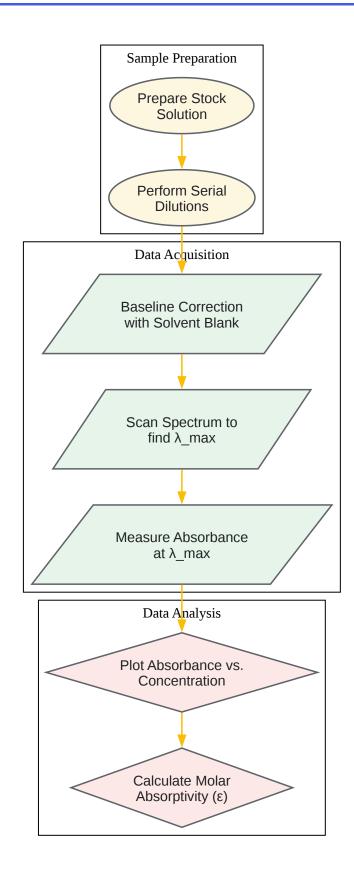












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